N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

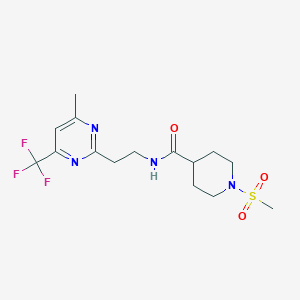

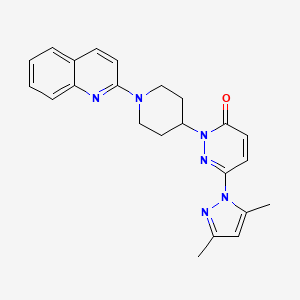

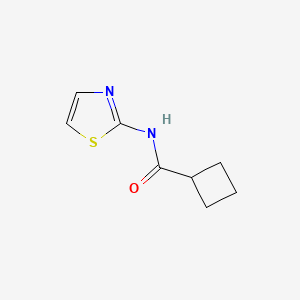

N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, an oxadiazole moiety, and an acetamide group

Mechanism of Action

Target of Action

The compound N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, a derivative of 1,2,4-oxadiazole, has been found to exhibit a broad spectrum of biological activities . The primary targets of this compound appear to be Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , which are bacterial pathogens that cause serious diseases in rice . It also shows promising anticancer activity .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact non-covalently with their targets, blocking entry into enzyme gorges and catalytic sites . This interaction can inhibit the function of the target, leading to the desired biological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its targets. In the case of Xoo and Xoc, the compound’s action can disrupt the bacteria’s normal functions, leading to their death . In terms of anticancer activity, the compound may interfere with pathways related to cell proliferation and survival .

Pharmacokinetics

The compound’s effectiveness against its targets suggests that it has good bioavailability .

Result of Action

The compound’s action results in moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, it exhibits strong antibacterial effects on Xoo and Xoc, with EC50 values superior to those of bismerthiazol (BMT) and thiodiazole copper (TDC) . It also shows promising anticancer activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness against plant pathogens suggests that it is stable and active in the plant environment . .

Biochemical Analysis

Cellular Effects

Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Molecular Mechanism

It’s known that 1,2,4-oxadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1,2,4-oxadiazole derivatives are known to show better metabolic stability , suggesting that this compound may also be metabolically stable.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the oxadiazole group, and finally the attachment of the acetamide moiety. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidine ring.

Oxidation and Cyclization: The oxadiazole ring is often formed through oxidation and cyclization reactions.

Amide Bond Formation: The final step involves the formation of the amide bond between the phenyl group and the pyrrolidine-oxadiazole core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can modify the oxadiazole ring or other functional groups within the molecule.

Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.

Substitution Reactions: Substitution reactions can replace certain atoms or groups within the molecule with others, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry and Biology: N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has been studied for its potential use in chemical synthesis and biological research. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications.

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar reactivity and applications.

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are structurally similar and may have comparable properties and uses.

Acetamide Derivatives: Other acetamide-containing compounds can have similar biological and chemical properties.

Uniqueness: N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which allows for diverse reactivity and potential applications. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name |

N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-10(20)17-13-4-2-11(3-5-13)15(21)19-7-6-12(8-19)14-16-9-22-18-14/h2-5,9,12H,6-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFKWSVLTWEHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2997704.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2997705.png)

![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2997708.png)

![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)

![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)

![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)